Lithium tetradecyl sulphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52886-14-3 |
|---|---|
Molecular Formula |
C14H29LiO4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
lithium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
MLDSWUBFGPXMOM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis and Advanced Characterization Methodologies for Lithium Tetradecyl Sulphate
Methodologies for the Synthesis of Lithium Tetradecyl Sulphate
The synthesis of this compound typically involves a two-step process: the sulfation of a long-chain alcohol followed by neutralization with a lithium-containing base. This approach allows for precise control over the final product's structure.
The most common synthetic route begins with the sulfation of 1-tetradecanol. This reaction can be achieved using various sulfating agents, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, in an appropriate aprotic solvent like diethyl ether or dichloromethane. The choice of sulfating agent and solvent is critical to prevent unwanted side reactions and ensure a high yield of the intermediate, tetradecyl hydrogen sulfate (B86663).
The subsequent step is the neutralization of the tetradecyl hydrogen sulfate intermediate with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in an aqueous or alcoholic medium. The reaction parameters must be carefully controlled to yield the final this compound salt with high purity.
Detailed research findings on the optimization of these parameters are crucial for scalable and efficient production. Key variables include reaction temperature, molar ratios of reactants, and reaction time.
Table 1: Optimized Reaction Parameters for a General Synthesis of this compound
| Parameter | Sulfation Step | Neutralization Step | Rationale |
| Primary Reactant | 1-Tetradecanol | Tetradecyl hydrogen sulfate | The C14 alcohol provides the hydrophobic tail. |
| Reagent | Sulfur trioxide pyridine (B92270) complex | Lithium hydroxide (LiOH) | SO₃-pyridine is a mild sulfating agent, minimizing charring. LiOH is a strong base for effective neutralization. |
| Solvent | Dichloromethane (DCM) | Ethanol/Water mixture | DCM is an inert solvent for the sulfation. An alcohol/water mixture ensures solubility for neutralization. |
| Temperature | 0-5 °C | 20-25 °C (Room Temp.) | Low temperature controls the exothermic sulfation reaction. Room temperature is sufficient for the acid-base neutralization. |
| Molar Ratio | 1:1.1 (Alcohol:Sulfating Agent) | 1:1 (Acid:Base) | A slight excess of the sulfating agent ensures complete conversion. Stoichiometric ratio for complete neutralization. |
| Reaction Time | 2-4 hours | 1-2 hours | Allows for the completion of the respective reactions. |
Following synthesis, the crude product contains unreacted starting materials, inorganic salts (like lithium chloride or lithium sulfate if other reagents are used), and potential by-products. Purification is essential to achieve the desired compound quality. Recrystallization is a primary technique, where the crude product is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool, causing the pure this compound to crystallize out, leaving impurities in the mother liquor. For higher purity, ion-exchange chromatography can be employed to remove residual inorganic ions. mdpi.com
Purity assessment is then performed using the analytical techniques described in the following sections, such as NMR and mass spectrometry, to confirm the structure and identify any remaining impurities.
Table 2: Purification and Purity Assessment Techniques
| Technique | Purpose | Description |
| Recrystallization | Primary Purification | The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and cooled to induce crystallization of the pure compound. |
| Ion-Exchange Chromatography | Removal of Ionic Impurities | A solution of the compound is passed through a resin that selectively binds and removes unwanted inorganic ions. mdpi.com |
| Filtration and Washing | Removal of Insolubles/Solutes | The purified solid is filtered and washed with a cold, non-solvent (e.g., cold diethyl ether) to remove adsorbed impurities. |
| Spectroscopic Analysis | Purity & Structural Verification | Techniques like NMR, IR, and MS are used to confirm the chemical structure and the absence of significant impurities. spectroscopyonline.com |
Self Assembly and Colloidal Behavior of Lithium Tetradecyl Sulphate in Aqueous Systems
Determination of Critical Micelle Concentration (CMC) for Lithium Tetradecyl Sulphate
The critical micelle concentration (CMC) is a pivotal parameter in surfactant science, marking the concentration at which individual surfactant molecules (unimers) begin to aggregate into micelles. The determination of the CMC for this compound can be accomplished through various physicochemical methods, each monitoring a different property of the solution that changes abruptly upon micelle formation.
Conductometric Investigations of Micellization
Conductometry is a widely used and precise method for determining the CMC of ionic surfactants like this compound. The technique relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration.
This change in the slope of the conductivity versus concentration plot is indicative of the onset of micellization. The CMC is determined as the point of intersection of the two linear portions of the plot.
Table 1: Hypothetical Conductometric Data for this compound in Aqueous Solution
| Concentration (mmol/L) | Conductivity (µS/cm) |
|---|---|
| 0.5 | 55 |
| 1.0 | 110 |
| 1.5 | 165 |
| 2.0 | 220 |
| 2.5 | 270 |
| 3.0 | 315 |
| 3.5 | 355 |
| 4.0 | 390 |
| 4.5 | 420 |
This table presents illustrative data to demonstrate the expected trend for conductometric measurements of an ionic surfactant. Actual experimental values for this compound may vary.
Surface Tension Measurements for CMC and Adsorption at Interfaces
Surface tension measurements provide another robust method for determining the CMC. Surfactant molecules, being amphiphilic, preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, leading to a decrease in surface tension.
As the concentration of this compound increases, the surface becomes progressively saturated with surfactant molecules, causing a sharp decrease in surface tension. Once the surface is fully saturated, any further addition of surfactant molecules results in the formation of micelles in the bulk of the solution. At this point, the surface tension of the solution remains relatively constant. The concentration at which this plateau is reached corresponds to the CMC.
For the closely related compound, sodium tetradecyl sulphate (STS), the CMC has been determined by surface tension measurements to be 0.200% in water researchgate.net. This value can be influenced by the presence of electrolytes; for instance, in normal saline, the CMC of STS is lowered to 0.075% researchgate.net.
Fluorescent Probe Techniques in Micellization Studies
Fluorescence spectroscopy offers a highly sensitive method for probing the microenvironment of a solution and is particularly useful for determining the CMC of surfactants. This technique often employs a fluorescent probe, a molecule whose fluorescence characteristics are sensitive to the polarity of its surroundings.
Pyrene is a commonly used fluorescent probe in micellization studies. In a polar solvent like water, the fluorescence emission spectrum of pyrene exhibits distinct vibronic peaks. When micelles are formed, the hydrophobic pyrene molecules preferentially partition into the nonpolar interior of the micelles. This change in the microenvironment from polar (water) to nonpolar (micellar core) leads to a change in the relative intensities of certain vibronic peaks in the pyrene fluorescence spectrum.
By monitoring these changes in fluorescence intensity as a function of this compound concentration, the onset of micelle formation can be accurately determined. The concentration at which a significant change in the fluorescence behavior of the probe is observed corresponds to the CMC. The use of pyrene as a fluorescent probe has been documented in studies of this compound mixtures iaea.org.
Structural Characteristics and Aggregation Phenomena of this compound Micelles
Beyond the CMC, the structural properties of the micelles, such as their size, shape, and the number of surfactant molecules per micelle (aggregation number), are of significant interest.
Micellar Aggregation Numbers and Morphology
The aggregation number is a key parameter that describes the average number of surfactant monomers that associate to form a single micelle. This number is influenced by factors such as the length of the hydrophobic tail, the nature of the headgroup and counterion, and the solution conditions (e.g., temperature, ionic strength).
Fluorescence quenching is a common technique used to determine the aggregation number. This method involves a fluorescent probe (like pyrene) and a quencher molecule that are both solubilized within the micelles. The quenching of the probe's fluorescence by the quencher is dependent on their proximity within the micelle. By analyzing the quenching kinetics, the aggregation number can be calculated.
Small-Angle Neutron Scattering (SANS) Studies of Micelle Structure in Aqueous Solutions
Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure of colloidal systems, including surfactant micelles. SANS provides information on the size, shape, and internal structure of micelles in solution.
In a SANS experiment, a beam of neutrons is passed through the surfactant solution, and the scattered neutrons are detected at small angles. The scattering pattern is dependent on the contrast in the neutron scattering length density between the micelles and the solvent. By analyzing the scattering data, it is possible to determine the dimensions and morphology of the micelles.
SANS studies on lithium dodecyl sulfate (B86663) (LDS) have confirmed the formation of quasi-spherical micelles unifi.itjournaldephysique.org. The technique has also been used to study the effects of additives and salt concentration on micellar size and intermicellar interactions researchgate.netacs.org. While direct SANS studies on this compound were not found in the search results, the principles and methodologies applied to LDS would be directly applicable to investigating the micellar structure of its tetradecyl homolog.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium dodecyl sulfate |
| Pyrene |
Influence of Temperature on Micellar Behavior and Micelle Growth
The micellar behavior of ionic surfactants like this compound in aqueous solutions is significantly influenced by temperature. Temperature variations affect key parameters such as the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH°mic), which in turn govern micelle formation and growth.
For alkyl sulfates, the CMC typically exhibits a U-shaped dependence on temperature, passing through a minimum value. researchgate.netresearchgate.net Below this minimum, an increase in temperature favors micellization, leading to a decrease in the CMC. Conversely, above this temperature, a further increase in temperature disfavors micellization, causing the CMC to rise. researchgate.net
The enthalpy of micellization for alkyl sulfates, including those with a lithium counterion, shows a strong dependence on temperature, decreasing as the temperature rises. researchgate.netacs.org This process can transition from endothermic to exothermic, passing through zero at a specific temperature. researchgate.netacs.org This change is attributed to two main contributions: the heat released from the disintegration of the structured water "cages" around the hydrophobic alkyl chains as they move into the micelle's core, and the heat required for the dehydration of the hydrophilic head groups and to manage electrostatic repulsions in the formed micelle. researchgate.net As temperature increases, the contribution from the disruption of water structure around the alkyl chains lessens. researchgate.net The heat of dilution of the micelles is also markedly dependent on temperature, which is correlated with temperature-induced changes in micelle shape and size. researchgate.netacs.org
Thermodynamics of Micellization for this compound Systems
The spontaneous self-assembly of this compound monomers into micelles in an aqueous solution is a thermodynamically driven process. The thermodynamics of this process can be described by key state functions: the standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the forces governing the formation and stability of micelles. umcs.plconicet.gov.ar The process is generally considered spontaneous, meaning the change in Gibbs free energy is negative. umcs.pl
Two primary models are used to analyze the thermodynamics of micellization: the phase separation model and the mass action model. umcs.plconicet.gov.ar The phase separation model treats micelles as a distinct pseudophase, with the CMC representing the saturation concentration of the monomeric surfactant. umcs.pl The mass action model considers an equilibrium between the surfactant monomers and the micelles. umcs.plconicet.gov.ar
Standard Free Energy of Micellization (ΔG°mic)
The standard free energy of micellization (ΔG°mic) is a crucial parameter that quantifies the spontaneity of the micellization process. A negative ΔG°mic value indicates that micelle formation is a thermodynamically favored process. researchgate.net For ionic surfactants, ΔG°mic can be calculated from the CMC using the following equation, based on the phase separation model:
ΔG°mic ≈ RT(2 - α)ln(CMC) conicet.gov.ar
Where:
R is the ideal gas constant.
T is the absolute temperature.
α is the degree of micelle ionization.
CMC is the critical micelle concentration expressed in mole fraction units.
Studies on alkyl sulfates with various alkali metal counterions have shown that ΔG°mic is always negative and only slightly dependent on temperature and the specific counterion. researchgate.netacs.org The value of ΔG°mic is influenced by the balance of forces that promote aggregation (like the hydrophobic effect) and those that oppose it (like electrostatic repulsion between head groups). wikipedia.org
| Parameter | Description | Significance |
| ΔG°mic | Standard Free Energy of Micellization | Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. |
| CMC | Critical Micelle Concentration | The concentration of surfactant above which micelles form. It is a key factor in calculating ΔG°mic. |
| α | Degree of Micelle Ionization | Represents the fraction of counterions that are not bound to the micelle surface, influencing electrostatic interactions. |
This interactive table summarizes the key parameters related to the standard free energy of micellization.
Enthalpy and Entropy Contributions to the Self-Assembly Process
The self-assembly of this compound is governed by a balance between enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as related by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic umcs.pl
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), and it is highly dependent on temperature. researchgate.netijert.org At lower temperatures, the process is often endothermic, as energy is required to break the structured water around the hydrocarbon chains. As temperature increases, ΔH°mic decreases and can become negative (exothermic). researchgate.netacs.org This indicates that while enthalpy can oppose the process at some temperatures, the entropic contribution is generally dominant, ensuring the spontaneity of micelle formation. researchgate.net
| Thermodynamic Parameter | Contribution to Micellization | Driving Force |
| ΔS°mic (Entropy) | Generally large and positive. | The primary driving force, stemming from the hydrophobic effect and the release of ordered water molecules. researchgate.netumcs.pl |
| ΔH°mic (Enthalpy) | Can be positive (endothermic) or negative (exothermic), depending on temperature. researchgate.net | Opposes micellization when positive; favors it when negative. Its contribution is often smaller than the entropic term. |
This interactive table outlines the enthalpic and entropic contributions to the micellization process.
Solubilization Mechanisms in this compound Micellar Solutions
Micellar solutions of this compound can dissolve or "solubilize" substances that are normally insoluble or sparingly soluble in water. This phenomenon is a key characteristic of surfactant systems and arises from the unique microenvironment provided by the micelles. The location where a solubilized molecule (solubilizate) resides within the micelle depends on its polarity.
Elucidation of Solubilization Pathways and Capacity
The solubilization capacity of a micellar solution is its ability to incorporate a solubilizate. This process creates a thermodynamically stable, isotropic solution. The pathways for solubilization involve the partitioning of the solubilizate molecules between the bulk aqueous phase and the micellar pseudophase. researchgate.net
Possible locations for solubilization within a this compound micelle include:
The Micellar Core: The innermost, nonpolar region formed by the hydrophobic tetradecyl chains. This is the primary site for the solubilization of nonpolar substances like aliphatic hydrocarbons. researchgate.net
The Palisade Layer: The region between the core and the hydrophilic head groups. This semi-polar region can accommodate molecules with both polar and nonpolar moieties (amphiphilic molecules). researchgate.net
The Micelle Surface: Polar molecules may be adsorbed onto the surface of the micelle, among the ionic sulphate head groups. researchgate.net
The process often involves the initial adsorption of surfactant monomers onto the surface of the solubilizate molecules, forming "protomicelles". mdpi.com As the surfactant concentration increases, these structures can evolve into fully formed micelles with the solubilizate incorporated within. mdpi.com Above the CMC, the solubility of a poorly soluble substance typically increases linearly with the concentration of the surfactant. researchgate.net
Factors Influencing Solubilizate Uptake (e.g., pH, concentration)
Several factors can influence the solubilization capacity of this compound micelles.
pH: For solubilizates that are weak acids or bases, the pH of the aqueous medium is a critical factor. Changes in pH can alter the charge and polarity of the solubilizate, which in turn affects its partitioning behavior and preferred location within the micelle. An ionized solubilizate will likely reside closer to the polar surface, while its non-ionized, more hydrophobic form will penetrate deeper into the micellar core.
Temperature: Temperature can affect both the CMC of the surfactant and the solubility of the solubilizate in water. It can also influence the size and shape of the micelles, which can alter the available space for solubilization.
Presence of Electrolytes: The addition of salts can affect the CMC and the aggregation number of ionic micelles. By reducing the electrostatic repulsion between the head groups, electrolytes can promote the formation of larger micelles, which may increase the solubilization capacity for nonpolar solubilizates.
Interactions in Mixed Surfactant Systems Involving this compound
The behavior of surfactants in solution can be significantly altered by the presence of other surface-active agents. This section explores the complex interactions of this compound (LiTS) in mixed surfactant systems, focusing on its miscibility with other surfactants, the thermodynamics of mixed micelle formation, and the structural factors governing these interactions.
Miscibility and Non-Ideal Mixing Behavior in Binary Surfactant Mixtures (e.g., with fluorocarbon surfactants)
The mixing of different types of surfactants, such as hydrocarbon and fluorocarbon surfactants, often exhibits non-ideal behavior due to the distinct properties of their hydrophobic chains. In the case of this compound, its interaction with fluorocarbon surfactants demonstrates significant deviation from ideal mixing.
Research on the mixture of LiTS and lithium 1,1,2,2-tetrahydroheptadecafluorodecyl sulfate (LiHFDeS), a fluorocarbon surfactant with the same head group, has shown evidence of micellar immiscibility. acs.org This means that instead of forming homogeneously mixed micelles, the two surfactants tend to segregate and form micelles that are rich in one component or the other. This phenomenon was demonstrated using fluorescence quenching techniques, where pyrene, a fluorescent probe, was preferentially located in the LiTS-rich micelles. The fluorescence of pyrene was not effectively quenched by a fluorocarbon quencher, which would reside in the LiHFDeS-rich micelles, indicating the coexistence of two distinct micellar populations. acs.org
Similarly, studies on aqueous solutions of LiTS mixed with lithium perfluorooctane sulfonate (LiFOS) have also indicated non-ideal mixing. researchgate.net The composition of the adsorbed film at the air-water interface and the micelles in the bulk solution were found to be different from the bulk composition of the surfactant mixture, a hallmark of non-ideal behavior. researchgate.net This non-ideal mixing in binary surfactant systems can lead to synergistic or antagonistic effects, where the properties of the mixture are either enhanced or diminished compared to the individual components. columbia.eduresearchgate.net
Thermodynamic Analysis of Mixed Micelle Formation
The formation of mixed micelles from a binary mixture of surfactants can be analyzed thermodynamically to understand the interactions between the components. Key parameters such as the critical micelle concentration (cmc), Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insights into the spontaneity and driving forces of the process. mdpi.comresearchgate.net
For non-ideal mixtures, the interaction parameter, β, is often used to quantify the extent of interaction between the two surfactants in the mixed micelle. A negative value of β indicates a synergistic interaction (attraction) between the two surfactants, leading to a cmc value for the mixture that is lower than the ideal value. columbia.edunih.gov Conversely, a positive β value suggests antagonistic interaction (repulsion), resulting in a higher cmc than predicted by ideal mixing theory. researchgate.net A β value of zero signifies ideal mixing. nih.gov
The Gibbs free energy of micellization for mixed systems is always negative, indicating that the formation of mixed micelles is a spontaneous process. nih.gov The spontaneity is driven by a combination of enthalpic and entropic contributions. For many surfactant systems, the micellization process is entropy-driven, primarily due to the hydrophobic effect, which involves the release of structured water molecules from around the surfactant tails into the bulk water. researchgate.net
Table 1: Thermodynamic Parameters of Micellization
| Parameter | Description | Significance in Mixed Systems |
|---|---|---|
| Critical Micelle Concentration (cmc) | The concentration of surfactants above which micelles form. | Deviations from ideal cmc values indicate non-ideal mixing and interactions between surfactants. columbia.edu |
| Gibbs Free Energy of Micellization (ΔG°mic) | The free energy change associated with the formation of micelles. | Negative values indicate a spontaneous process. The magnitude reflects the stability of the mixed micelles. nih.gov |
| Enthalpy of Micellization (ΔH°mic) | The heat absorbed or released during micelle formation. | Can be endothermic or exothermic, providing insight into the energetic changes during micellization. mdpi.com |
| Entropy of Micellization (ΔS°mic) | The change in randomness or disorder during micelle formation. | Often positive and a major driving force for micellization due to the hydrophobic effect. researchgate.net |
| Interaction Parameter (β) | A measure of the interaction between the two surfactants in a mixed micelle. | Negative values indicate synergy, positive values indicate antagonism, and zero indicates ideal mixing. nih.gov |
Impact of Hydrophobic Chain Length on Surfactant Miscibility
The length of the hydrophobic alkyl chain plays a crucial role in the miscibility of surfactants in mixed systems. Studies comparing the mixing behavior of lithium dodecyl sulfate (LiDS) with LiFOS to that of LiTS with LiFOS would reveal the influence of the hydrocarbon chain length on the miscibility of hydrocarbon and fluorocarbon surfactants. Generally, a greater disparity in the hydrophobic character between two surfactants leads to a higher degree of non-ideality and a greater tendency for demixing or the formation of non-homogeneous micelles.
In the case of hydrocarbon surfactants, increasing the chain length generally enhances the hydrophobic effect, which is a primary driving force for micellization. researchgate.net When mixed with a fluorocarbon surfactant, the difference in the nature and size of the hydrophobic tails (hydrocarbon vs. fluorocarbon) can lead to unfavorable interactions, promoting segregation within the micelles. The longer tetradecyl chain of LiTS compared to the dodecyl chain of LiDS would likely result in more pronounced non-ideal mixing behavior when combined with a fluorocarbon surfactant of a fixed chain length.
Interplay of Electrostatic and Steric Interactions in Mixed Micelles
The stability and structure of mixed micelles are governed by a delicate balance of various intermolecular forces, including electrostatic and steric interactions. In mixtures containing ionic surfactants like this compound, electrostatic interactions between the charged head groups are of primary importance.
In a mixed micelle composed of two anionic surfactants, there will be electrostatic repulsion between the sulfate head groups. This repulsion can be modulated by the presence of counterions (in this case, Li⁺) in the surrounding solution, which screen the negative charges.
When LiTS is mixed with a nonionic or a cationic surfactant, the electrostatic interactions are significantly altered. In an anionic-nonionic mixture, the presence of the nonionic surfactant head groups between the anionic head groups of LiTS can reduce the electrostatic repulsion, leading to a more stable mixed micelle and a lower cmc. columbia.edu This reduction in repulsion is a key factor contributing to synergistic interactions.
Electrokinetic Phenomena in this compound Colloidal Dispersions
The movement of charged colloidal particles, such as micelles, under the influence of an electric field or the generation of an electric field due to particle motion is known as electrokinetic phenomena. These phenomena provide valuable information about the surface charge and interfacial properties of colloidal dispersions.
Colloid Vibration Current (CVI) Measurements and Interpretation
Colloid Vibration Current (CVI) is an electroacoustic phenomenon used to characterize colloidal dispersions. wikipedia.org It arises when an ultrasonic wave propagates through a colloidal system, causing the particles to oscillate relative to the surrounding liquid. This relative motion distorts the ionic atmosphere (the electrical double layer) surrounding the charged particles, inducing a dipolar character in the particles and generating a measurable alternating electric current, the CVI. wikipedia.orgtaylorandfrancis.com
In the context of this compound solutions, CVI measurements can be used to study the properties of the micelles. The magnitude of the CVI signal is related to several factors, including the zeta potential of the micelles, the particle size, and the density contrast between the micelles and the surrounding medium. nih.gov
Studies on binary surfactant mixtures have shown that CVI measurements are particularly sensitive to the distribution of counterions near the micelle surface. nih.gov This makes CVI a powerful tool for probing the structure of the electrical double layer in mixed micellar systems. For instance, in a mixture of LiTS and a fluorocarbon surfactant, CVI could potentially be used to monitor changes in micelle composition and structure as a function of the mixing ratio. A continuous and monotonous change in the CVI signal with varying composition would suggest that the density of the micelle core changes continuously, even in systems that exhibit significant non-ideality. researchgate.netnih.gov
Table 2: Key Aspects of Colloid Vibration Current (CVI) Measurements
| Feature | Description | Application to LiTS Systems |
|---|---|---|
| Principle | An ultrasonic wave induces oscillation of charged particles, distorting the electrical double layer and generating a measurable electric current. wikipedia.org | Can be used to study the electrokinetic properties of LiTS micelles in aqueous solution. |
| Information Obtained | Zeta potential, particle size, and information about the density contrast between the dispersed and continuous phases. nih.gov | Provides insights into the surface charge of LiTS micelles and their interaction with the surrounding medium. |
| Sensitivity | Highly sensitive to the distribution of counterions at the particle-liquid interface. nih.gov | Allows for the investigation of counterion binding to LiTS micelles and in mixed micellar systems. |
| Application in Mixed Systems | Can detect changes in micelle composition and structure as a function of the mixing ratio of different surfactants. researchgate.net | Useful for studying the non-ideal mixing behavior of LiTS with other surfactants, such as fluorocarbon surfactants. |
Studies on Counterion Distribution and Micelle Surface Charge in this compound Solutions
The behavior of ionic surfactants like this compound (LTS) in aqueous solutions is significantly influenced by the interactions between the charged headgroups of the surfactant monomers forming the micelle and the surrounding counterions. In the case of LTS, the tetradecyl sulphate anions form the micellar structure, with the negatively charged sulphate groups located at the micelle-water interface, while the lithium cations (Li⁺) act as counterions.
The distribution of these counterions around the micelle is not uniform. A certain fraction of the counterions remains tightly bound to the micelle surface in what is known as the Stern layer, partially neutralizing the charge of the ionic headgroups. The remaining counterions are distributed more diffusely in the surrounding aqueous medium, forming the Gouy-Chapman electrical double layer. This distribution is governed by a balance between electrostatic attraction to the charged micelle surface and the thermal motion of the ions.
Research on the sodium salt, Sodium Tetradecyl Sulphate (STS), provides further insight into the quantification of counterion association, which is applicable to LTS. The Corrin–Harkins (CH) equation and modified versions of it are frequently used to calculate the counterion binding constant from measurements of the critical micelle concentration (CMC) in the presence of additives. nih.govresearchgate.net Studies have shown that the introduction of other ionic species into the solution can significantly alter the counterion binding and the thermodynamics of micellization. nih.govresearchgate.net The interaction is often controlled by electrostatic forces, leading to changes in the Gibbs free energy of micellization (ΔG°mic). nih.govresearchgate.net
The specific nature of the counterion plays a vital role. Generally, for alkyl sulfates, the extent of binding of counterions to the micelles increases in the order Li⁺ < Na⁺ < K⁺ < Cs⁺. This is related to the decreasing size of the hydrated ion, which allows larger, less hydrated ions to bind more effectively. This stronger binding screens the electrostatic repulsions between the surfactant headgroups more efficiently, leading to a lower CMC.
Investigations into STS with organic counterions, such as diphenhydramine hydrochloride (DPC) and chlorpheniramine maleate (CPM), have determined specific binding constants and partition coefficients. nih.govresearchgate.net These studies highlight how different counterions associate with distinct regions of the micelle, such as the Stern layer or the Palisade layer, further modifying the micelle's properties. nih.govresearchgate.net
The following table summarizes thermodynamic and binding parameters determined for Sodium Tetradecyl Sulphate (STS) in the presence of organic counterions, illustrating the principles of counterion association.
| System | Binding Constant (Kb) | Partition Coefficient (Kx) | Counterion Binding Value (B) |
|---|---|---|---|
| STS-DPC | 2.232 | 286.64 | 0.300 |
| STS-CPM | 2.837 | 3209.21 | 0.379 |
Data derived from studies on Sodium Tetradecyl Sulphate with Diphenhydramine hydrochloride (DPC) and Chlorpheniramine maleate (CPM) at 25°C. nih.govresearchgate.net
Coagulation Processes in this compound Protected Colloids
This compound, as an ionic surfactant, can significantly influence the stability of colloidal dispersions, and its effects on coagulation processes are of considerable interest. While specific studies on LTS-protected colloids are limited, extensive research on its sodium counterpart, Sodium Tetradecyl Sulphate (STS), in biological colloidal systems provides critical insights into the mechanisms by which tetradecyl sulphate anions can induce or inhibit coagulation. nih.gov
The interaction of STS with blood plasma, a complex colloidal system, demonstrates a dose-dependent effect on the coagulation cascade. nih.gov At low concentrations, detergent sclerosants like STS can exhibit procoagulant activity. This is attributed to the induction of procoagulant, platelet-derived microparticles. nih.gov However, as the concentration increases, STS transitions to acting as a potent anticoagulant. nih.gov
The anticoagulant effects at higher concentrations (>0.3%) are multifaceted. Research has shown that STS can:
Interfere with Clotting Factors: It directly affects the activity of key clotting factors, including Factors V, VII, and X. nih.gov
Destroy Phospholipid Surfaces: The surfactant properties lead to the destruction of platelets and microparticles, which provide the necessary phospholipid surfaces for the assembly of coagulation factor complexes. nih.gov
Precipitate Key Proteins: At concentrations above 0.5%, STS has been observed to precipitate a complex containing fibrinogen and apolipoprotein b, further disrupting the coagulation process. nih.gov
These actions result in the significant prolongation of various clotting times, indicating a disruption of the intrinsic, extrinsic, and common pathways of the coagulation cascade. nih.gov
The table below summarizes the observed effects of high-concentration Sodium Tetradecyl Sulphate on standard clotting tests.
| Clotting Test | Observed Effect with High-Concentration STS | Coagulation Pathway Assessed |
|---|---|---|
| Prothrombin Time (PT) | Prolonged | Extrinsic & Common |
| Activated Partial Thromboplastin Time (APTT) | Prolonged | Intrinsic & Common |
| Thrombin Time (TT) | Prolonged | Fibrinogen Conversion |
| Factor Xa Clotting Time (XACT) | Prolonged | Common Pathway |
| Surface Activated Clotting Time (SACT) | Prolonged | Intrinsic Pathway |
Summary of in vitro effects of Sodium Tetradecyl Sulphate on human plasma. nih.gov
Interactions of Lithium Tetradecyl Sulphate with Biomolecules and Biological Systems Non Clinical Research Focus
Protein-Lithium Tetradecyl Sulphate Interactions
Lithium tetradecyl sulphate, an anionic surfactant, plays a significant role in the study of proteins. Its interactions are crucial for understanding protein structure, aggregation, and for its application in various biochemical techniques.
Research has shown that tetradecyl sulphate exhibits a strong binding affinity for many unfolded proteins. nih.gov This interaction is fundamental to its function as a denaturing agent in biochemical analyses. The affinity of tetradecyl sulphate for proteins is notably greater than that of the more commonly used dodecyl sulphate. nih.gov This increased affinity is attributed to the longer alkyl chain of the tetradecyl sulphate molecule, which enhances its hydrophobic interactions with the nonpolar regions of the unfolded polypeptide chain.
During electrophoresis, some tetradecyl sulphate remains associated with proteins at room temperature, which is in contrast to dodecyl sulphate that is almost completely removed under similar conditions. nih.gov This persistent binding underscores the higher affinity of tetradecyl sulphate for protein molecules.
Tetradecyl sulphate has demonstrated a superior capability in dissociating protein aggregates, particularly those composed of identical peptide chains. nih.gov This property is crucial in studying proteins that are prone to aggregation, a hallmark of numerous diseases. The mechanism of dissociation involves the surfactant molecules binding to the hydrophobic regions of the aggregated proteins. This binding disrupts the non-covalent interactions holding the aggregate together, leading to its dissociation into individual protein monomers.
The enhanced ability of tetradecyl sulphate to break down aggregates like glycophorin dimers and bovine serum albumin dimers, when compared to dodecyl sulphate, further highlights its efficacy as a disaggregating agent in protein research. nih.gov The addition of sodium tetradecyl sulphate to sample and sieving gel buffer solutions has been shown to be essential for preventing the formation of aggregate artifacts during capillary gel electrophoresis, suggesting its importance in maintaining proteins in a monomeric state during analysis. nih.gov
Lithium dodecyl sulphate (LDS), a closely related compound, is widely utilized in protein electrophoresis, particularly in SDS-PAGE (Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis). siriusgenomics.comresearchgate.netyoutube.com The principles of its application are directly relevant to this compound. The primary role of these detergents in electrophoresis is to denature proteins, breaking down their secondary and tertiary structures, and to impart a uniform negative charge. siriusgenomics.comyoutube.com This ensures that the separation of proteins in the polyacrylamide gel is based primarily on their molecular weight.
Lithium-based dodecyl sulphate offers several advantages over its sodium counterpart, particularly for specific applications. siriusgenomics.comresearchgate.net LDS is more soluble than SDS at low temperatures, which prevents its precipitation and makes it ideal for electrophoresis performed at colder temperatures. researchgate.netresearchgate.net This is particularly useful for studying temperature-sensitive proteins or protein complexes. pnas.org Furthermore, LDS has been shown to provide better resolution for high molecular weight proteins (larger than 200 kDa) compared to SDS. siriusgenomics.com
| Feature | Lithium Dodecyl Sulphate (LDS) | Sodium Dodecyl Sulphate (SDS) |
| Solubility at Low Temperatures | Higher solubility, does not precipitate. researchgate.net | Lower solubility, can precipitate. |
| Performance with Large Proteins | Superior performance and resolution for proteins >200 kDa. siriusgenomics.com | May result in smearing or poor migration for large proteins. |
| Common Use | Often used in pre-cast gel systems and for low-temperature applications. researchgate.net | Traditional and widely used detergent in protein electrophoresis. |
This table provides a comparative overview of the properties and applications of Lithium Dodecyl Sulphate (LDS) and Sodium Dodecyl Sulphate (SDS) in protein electrophoresis.
The binding of anionic surfactants like this compound to proteins induces significant structural and conformational changes. The primary effect is the denaturation of the protein, leading to the loss of its native three-dimensional structure. siriusgenomics.com The hydrophobic tail of the surfactant interacts with the hydrophobic core of the protein, disrupting the internal non-covalent bonds that maintain the protein's folded state. youtube.com
This process unfolds the protein into a more linear, rod-like shape. youtube.com Concurrently, the negatively charged sulphate head groups of the surfactant molecules coat the polypeptide chain, imparting a net negative charge that is roughly proportional to the mass of the protein. researchgate.netyoutube.com These conformational changes are essential for the separation of proteins by size in gel electrophoresis. While specific studies focusing exclusively on the conformational changes induced by this compound are limited, the general mechanism is well-understood from studies of similar anionic detergents.
Interactions with Membrane Mimetic Systems and Lipids
Understanding the interaction of this compound with lipids and model membranes is crucial for elucidating its potential effects on biological cell membranes.
Research into the effects of lithium ions and surfactant molecules on phospholipid bilayers provides insights into the potential interactions of this compound with model biological membranes. Lithium ions have been shown to interact with the phospholipid headgroups of lipid bilayers. nih.gov This binding can stiffen the membrane, altering its physical properties and potentially affecting the activity of membrane-associated proteins. nih.gov
Studies on the Modulation of Membrane Permeability and Fluidity by this compound in Research Contexts
In non-clinical research, the interaction of surfactants with biological membranes is a key area of investigation. While studies focusing specifically on this compound are not extensively detailed in the provided literature, the effects of its constituent ions—lithium and a long-chain alkyl sulphate—on membrane properties can be inferred from research on related compounds.
The lithium ion component has been shown to influence the physical properties of cell membranes. For instance, chronic administration of lithium salts to rats resulted in a significant decrease in the order of the hydrophobic core of synaptosomal plasma membranes, indicating an increase in membrane fluidity. nih.gov This structural change was associated with alterations in the phospholipid class distribution and an increase in the unsaturation of phospholipid fatty acids, while the cholesterol-to-phospholipid ratio remained unchanged. nih.gov Fluorescence polarization studies using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) confirmed that neural plasma membranes become more disordered following lithium administration. nih.gov Furthermore, lithium can affect membrane permeability; research has shown that substituting extracellular sodium with lithium can lead to a depression of junctional membrane permeability. nih.gov
The tetradecyl sulphate anion, as a surfactant, would be expected to directly interact with and perturb the lipid bilayer. Surfactants, by their amphiphilic nature, can insert into membranes, leading to changes in fluidity, permeability, and potentially causing membrane disruption at higher concentrations. The degree of this interaction is influenced by the biophysical properties of the membrane itself, such as its lipid composition and initial fluidity state. nih.gov For example, studies on pore-forming toxins have shown that membrane fluidity is a key factor in modulating the permeabilizing activity of membrane-active molecules. nih.gov
| Parameter | Observed Effect of Lithium Administration | Methodology | Reference |
| Membrane Fluidity | Increased disorder in the hydrophobic core | Fluorescence Polarization with DPH probe | nih.gov |
| Lipid Composition | Altered phospholipid class distribution; Increased phospholipid unsaturation | Biochemical analysis of synaptosomal plasma membranes | nih.gov |
| Membrane Permeability | Depression of junctional membrane permeability | Electrophysiological measurements in salivary glands | nih.gov |
Biopolymer and Polyelectrolyte Interactions with this compound
The interaction between surfactants and biopolymers is a fundamental process in various biological and industrial contexts. This compound, as an anionic surfactant, is anticipated to interact strongly with oppositely charged biopolymers and polyelectrolytes.
Complex coacervation is a phenomenon of liquid-liquid phase separation that occurs when solutions of oppositely charged macromolecules (polyelectrolytes) are mixed. uchicago.edu This process is primarily driven by electrostatic attraction, leading to the formation of a dense, polymer-rich phase (the coacervate) and a dilute, polymer-poor phase. uchicago.edu
In this context, this compound, which dissociates into a positively charged lithium ion (Li⁺) and a negatively charged tetradecyl sulphate anion (CH₃(CH₂)₁₃OSO₃⁻), can interact with charged biopolymers. The tetradecyl sulphate anion would interact with polycations (biopolymers with a net positive charge, such as chitosan or poly-L-lysine under acidic conditions). This interaction between the anionic surfactant and the cationic biopolymer can lead to the formation of insoluble complexes or trigger complex coacervation, depending on factors like concentration, pH, ionic strength, and polymer charge density. uchicago.edu The formation of these complexes neutralizes charge and reduces the solubility of the biopolymer, leading to phase separation. Such interactions are utilized in fields like food processing and cosmetics for encapsulation and delivery purposes. uchicago.edu
Self-diffusion studies provide critical insights into the mobility of molecules and their interactions within a complex system. Techniques like Fluorescence Correlation Spectroscopy (FCS) and Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) are employed to measure the self-diffusion coefficients of components in solution. uni-goettingen.deresearchgate.net
In a hypothetical system containing a biopolymer and this compound, these methods could be used to probe the binding of the surfactant to the polymer chain. By measuring the diffusion coefficient of the tetradecyl sulphate molecules, one could determine the fraction of surfactant molecules that are bound to the much slower-moving biopolymer versus those that are free in solution or part of micelles. A significant decrease in the surfactant's diffusion coefficient in the presence of the biopolymer would indicate strong binding.
Conversely, the diffusion of the biopolymer itself would also be affected by surfactant binding. The formation of a surfactant-biopolymer complex can alter the polymer's conformation, leading to either a more compact or a more extended structure, which in turn would change its hydrodynamic radius and, consequently, its diffusion coefficient. These studies can elucidate the nature of the binding, the stoichiometry of the complex, and the influence of environmental conditions on the interaction.
Molecular Mechanisms of this compound Interactions with Biomolecules
The interaction of this compound with biomolecules is governed by a combination of fundamental molecular forces. The amphiphilic nature of the tetradecyl sulphate anion dictates its behavior, with both electrostatic and hydrophobic interactions playing crucial roles.
Electrostatic interactions are a primary driving force for the initial association of ionic surfactants with charged biomolecules. researchgate.net The tetradecyl sulphate anion possesses a negatively charged sulphate headgroup. This group will be strongly attracted to positively charged regions on the surface of biomolecules, such as the protonated amine groups of lysine and arginine residues in proteins or the cationic sites on polysaccharides like chitosan. This ion-ion interaction is the initial step in the binding process, facilitating the close approach of the surfactant to the biopolymer. researchgate.net
| Type of Interaction | Description | Interacting Moieties |
| Ion-Ion Attraction | Primary electrostatic force between the surfactant and an oppositely charged biomolecule. | Tetradecyl sulphate headgroup (-) and cationic sites on biopolymers (+) (e.g., -NH₃⁺). |
| Counter-ion Effects | The lithium ion (Li⁺) can interact with anionic sites on biomolecules or influence the ionic atmosphere. | Li⁺ and anionic sites on biopolymers (-) (e.g., -COO⁻). |
| Dipole Interactions | Interactions involving polar, uncharged groups on biomolecules. | Sulphate headgroup and polar functional groups (e.g., hydroxyl, carbonyl). |
While electrostatic attraction often initiates the binding, hydrophobic interactions provide a significant thermodynamic driving force for the association, particularly in aqueous environments. nih.gov The "tetradecyl" component of the surfactant is a 14-carbon alkyl chain, which is nonpolar and water-repellent.
Influence of Hydrogen Bonding and Steric Effects
The interaction of this compound with biomolecules and biological systems is intricately governed by a combination of non-covalent forces, among which hydrogen bonding and steric effects play a crucial role. These factors dictate the orientation, stability, and nature of the complexes formed between the surfactant and biological macromolecules such as proteins and lipids.
Hydrogen Bonding Capabilities
The sulfate (B86663) headgroup of this compound is a potent hydrogen bond acceptor. The oxygen atoms of the sulfate group possess lone pairs of electrons that can readily participate in hydrogen bonding with suitable donor groups found on biomolecules. In aqueous environments, the sulfate headgroup is extensively hydrated, forming hydrogen bonds with surrounding water molecules. researchgate.net
When this compound interacts with proteins, the sulfate headgroup can compete with water molecules to form hydrogen bonds with amine and hydroxyl groups on amino acid residues. For instance, it can interact with the backbone amide hydrogens or the side chains of polar amino acids like lysine, arginine, and serine. This interaction can disrupt the existing intramolecular or intermolecular hydrogen bonds that are vital for maintaining the native secondary and tertiary structures of proteins. The disruption of the hydrogen bonding network within a protein by detergents like alkyl sulfates can lead to protein unfolding and denaturation. nih.gov
Similarly, in lipid bilayer membranes, the sulfate headgroup can form hydrogen bonds with the polar headgroups of phospholipids, such as the phosphate and choline moieties. This can alter the hydration layer of the membrane and perturb the packing of lipid molecules. researchgate.net The ability of the sulfate group to disrupt the hydrogen bonding network between water and the phospholipid headgroups is a significant factor in the membrane-disrupting activity of alkyl sulfate surfactants. researchgate.net
The lithium cation (Li⁺), while not a direct participant in hydrogen bonding in the same way as the sulfate group, influences the surrounding water structure. As a kosmotropic ion, Li⁺ has a strong ordering effect on nearby water molecules. nih.gov This organized hydration shell around the lithium ion can, in turn, influence the hydrogen-bonding network of the bulk solvent and the hydration layers of biomolecules, thereby indirectly affecting the interaction of the tetradecyl sulphate anion.
Steric Effects and Conformational Freedom
Steric effects, arising from the spatial arrangement of atoms, significantly influence the interactions of this compound. The long, flexible 14-carbon alkyl chain (tetradecyl group) introduces considerable steric hindrance.
The length and bulkiness of the tetradecyl chain play a critical role in how the surfactant molecule inserts itself into hydrophobic pockets of proteins or the hydrophobic core of lipid bilayers. The conformational freedom of this alkyl chain allows it to adopt various shapes to fit into sterically accessible regions. However, its presence can also create steric clashes that prevent the surfactant from binding to certain sites or that force conformational changes in the biomolecule to accommodate the alkyl chain.
In the context of protein interactions, the binding of the tetradecyl chain into a hydrophobic pocket can displace water molecules and disrupt the native protein structure. The sheer size of the chain can physically push protein domains apart, leading to unfolding. The degree of this steric disruption is dependent on the specific architecture of the protein's hydrophobic core.
Within a lipid membrane, the insertion of the bulky tetradecyl chain between phospholipid acyl chains disrupts the ordered packing of the bilayer. nih.gov This steric perturbation can lead to an increase in membrane fluidity, changes in membrane thickness, and ultimately, at higher concentrations, the solubilization of the membrane into mixed micelles. The anionic sulfate headgroup itself contributes minimally to steric repulsion when interacting with membranes, allowing the hydrophobic tail to be the dominant factor in membrane insertion. researchgate.net
The interplay between hydrogen bonding and steric effects is crucial. While the sulfate headgroup initiates binding to polar regions of biomolecules through electrostatic interactions and hydrogen bonds, the subsequent insertion and arrangement of the bulky, hydrophobic tetradecyl chain are governed by steric compatibility and the hydrophobic effect.
The following table summarizes the key hydrogen bonding and steric interactions of the functional groups of this compound with biomolecular counterparts:
| Functional Group of this compound | Type of Interaction | Interacting Biomolecular Group | Potential Consequence |
| Sulfate Headgroup (OSO₃⁻) | Hydrogen Bond Acceptor | Amine groups (-NH₂) on amino acids (e.g., Lysine) | Disruption of protein secondary/tertiary structure |
| Hydrogen Bond Acceptor | Hydroxyl groups (-OH) on amino acids (e.g., Serine) | Alteration of protein conformation | |
| Hydrogen Bond Acceptor | Phosphate/Choline groups of phospholipids | Perturbation of lipid bilayer surface | |
| Lithium Cation (Li⁺) | Influence on Water Structure | Surrounding water molecules | Indirect effect on biomolecular hydration |
| Tetradecyl Chain (C₁₄H₂₉) | Steric Hindrance | Hydrophobic pockets in proteins | Protein unfolding, displacement of domains |
| Steric Hindrance | Acyl chains of phospholipids | Disruption of lipid packing, increased membrane fluidity |
The combined influence of hydrogen bonding by the sulfate headgroup and the steric effects of the long alkyl chain underpins the mechanism by which this compound interacts with and perturbs the structure and function of biomolecules and biological systems in non-clinical research settings.
Theoretical and Computational Studies on Lithium Tetradecyl Sulphate Systems
Molecular Dynamics Simulations for Elucidating Self-Assembly and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of surfactant systems, such as the formation of micelles and the nature of intermolecular interactions.
In the context of lithium tetradecyl sulphate, MD simulations can be employed to model the process of self-assembly. These simulations can track the aggregation of individual surfactant monomers into micelles, revealing the structural and energetic details of this process. For instance, simulations can show how the hydrophobic tetradecyl chains of the surfactant molecules cluster together to minimize contact with water, while the hydrophilic sulphate head groups remain exposed to the aqueous environment. The simulations can also provide information on the size, shape, and aggregation number of the resulting micelles.
Furthermore, MD simulations can elucidate the specific intermolecular interactions that drive the self-assembly process. These include van der Waals interactions between the hydrophobic tails, and electrostatic interactions between the charged head groups, counterions (Li+), and water molecules. nih.govnih.gov The analysis of these interactions can provide a deeper understanding of the stability and morphology of this compound micelles. For example, steered molecular dynamics (SMD) simulations can be used to calculate the potential of mean force for the self-assembly process, revealing the free energy, enthalpy, and entropy changes associated with a single surfactant molecule joining a micelle. nih.gov
While direct MD simulation studies on this compound are not abundant in the literature, the principles and methodologies have been extensively applied to similar surfactant systems, such as sodium dodecyl sulphate (SDS). ua.pt These studies have provided valuable insights into micelle formation and stability, which can be extrapolated to understand the behavior of this compound. The primary difference would lie in the nature of the counterion, and MD simulations are well-suited to explore the specific effects of lithium ions on micellar structure and dynamics.
Quantum Chemical Calculations for Intrinsic Molecular Properties and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide highly accurate information about the intrinsic properties of this compound at the single-molecule level.
For an individual this compound molecule, quantum chemical calculations can be used to determine its optimized geometry, charge distribution, and vibrational frequencies. chemrxiv.orgnih.govchemrxiv.org This information is crucial for understanding the molecule's polarity, its potential for hydrogen bonding, and its infrared and Raman spectra. For example, Density Functional Theory (DFT) is a common quantum chemical method that can be used to model these properties with a good balance of accuracy and computational cost. escholarship.org
Furthermore, quantum chemical calculations can be used to study the reactivity of this compound. By calculating the energies of different electronic states and the transition states between them, it is possible to predict the molecule's susceptibility to chemical reactions, such as hydrolysis or oxidation. frontiersin.org This can be particularly important in understanding the stability of the surfactant under various conditions.
In the context of surfactant systems, quantum chemical calculations can also be used to study the interactions between a surfactant molecule and a few surrounding solvent molecules or a counterion. escholarship.orgfrontiersin.org This can provide a detailed picture of the solvation of the surfactant's head group and the binding of the lithium ion. While computationally expensive, these calculations can provide benchmark data to parameterize and validate the force fields used in classical MD simulations.
Predictive Modeling of Micellar Properties and Solubilization for this compound Systems
Predictive modeling aims to develop mathematical models that can forecast the properties of surfactant systems based on a limited set of experimental data or molecular descriptors. nih.govresearchgate.net For this compound, such models could be used to predict its critical micelle concentration (CMC), micelle aggregation number, and solubilization capacity for various poorly water-soluble compounds.
One approach to predictive modeling is to use quantitative structure-property relationship (QSPR) models. These models correlate the physicochemical properties of surfactants with their molecular structures. For predicting the CMC of ionic surfactants, machine learning approaches such as artificial neural networks (ANN) have been employed, using descriptors related to the surfactant's chemical structure and the properties of the surrounding medium. researchgate.net
Another important application of predictive modeling is in the area of micellar solubilization. Models can be developed to predict the extent to which this compound micelles can solubilize a particular drug or other hydrophobic substance. nih.govresearchgate.net These models can be based on thermodynamic principles or on empirical correlations derived from experimental data. For example, a model might predict the solubilization capacity based on the octanol-water partition coefficient of the solute and the properties of the surfactant.
The development of accurate predictive models for this compound would be highly valuable in various applications, such as in the formulation of pharmaceuticals and in the design of cleaning and personal care products. These models can significantly reduce the time and experimental effort required to optimize formulations. nih.gov
Development and Application of Theoretical Frameworks for Mixed Micelle Thermodynamics Involving this compound
When two or more different surfactants are present in a solution, they can form mixed micelles. The thermodynamic properties of these mixed micelles are often different from those of the individual surfactants, and can be described by theoretical frameworks such as the regular solution theory. nih.gov
These theories aim to predict the composition of the mixed micelles and the critical micelle concentration of the mixture, based on the properties of the individual surfactants and an interaction parameter that describes the non-ideal mixing of the surfactants in the micelle. nih.gov For a system containing this compound and another surfactant (e.g., a nonionic or cationic surfactant), a thermodynamic model could be used to predict how the CMC of the mixture varies with the composition of the surfactant mixture.
The application of such theoretical frameworks can be used to design mixed surfactant systems with tailored properties. For example, by mixing this compound with another surfactant, it may be possible to achieve a lower CMC, a higher solubilization capacity, or a greater stability than with either surfactant alone. The optimization of mixed surfactant systems is important in many industrial applications. nih.gov
Computational Investigations of Counterion Binding and Ion Condensation in this compound Solutions
The binding of counterions to the surface of micelles plays a crucial role in determining the properties of ionic surfactant solutions. nih.govacs.org In the case of this compound, the lithium ions (Li+) are the counterions that associate with the negatively charged sulphate head groups at the micelle surface.
Computational methods can be used to investigate the extent of counterion binding and the phenomenon of ion condensation. Molecular dynamics simulations, for example, can provide a direct visualization of the distribution of lithium ions around the micelle and can be used to calculate the fraction of counterions that are bound to the micelle. ua.pt
The degree of counterion binding is an important parameter that affects the electrostatic repulsion between the head groups, and thus influences the size, shape, and stability of the micelles. researchgate.net A higher degree of counterion binding leads to a greater neutralization of the charge of the head groups, which in turn reduces the electrostatic repulsion and favors the formation of larger, and potentially non-spherical, micelles.
Theoretical models, such as the Poisson-Boltzmann model discussed earlier, can also be used to predict the degree of counterion binding. nih.gov Additionally, more advanced theories that account for ion-ion correlations can provide a more accurate description of counterion binding in systems with high charge densities. The study of counterion binding is essential for a complete understanding of the behavior of this compound in solution. nih.gov
Advanced Research Applications and Methodological Development Utilizing Lithium Tetradecyl Sulphate
Lithium Tetradecyl Sulphate as a Reagent in Biochemical Assays and Molecular Biology Tools
While direct applications of this compound in routine biochemical assays are not as extensively documented as its shorter-chain analogue, lithium dodecyl sulphate (LDS), its properties as a long-chain alkyl sulphate suggest its potential utility in specialized molecular biology techniques. The function of such surfactants is often tied to their ability to disrupt non-covalent interactions in macromolecules, particularly proteins and nucleic acids.
In the context of molecular biology, long-chain alkyl sulphates can be instrumental in processes requiring cell lysis and the purification of cellular components. For instance, certain cationic surfactants with a tetradecyl chain, such as tetradecyltrimethylammonium oxalate (Catrimox-14), have been effectively used to precipitate RNA from clinical specimens. This process is often followed by the use of lithium chloride to selectively remove DNA and the surfactant, leaving the RNA intact. nih.gov This highlights the role of the tetradecyl chain in interacting with nucleic acids, a principle that can be extended to this compound.
Furthermore, the lithium counter-ion itself plays a significant role in molecular biology, particularly in the selective precipitation of RNA from solutions containing both RNA and DNA. researchgate.netnih.govresearchgate.net The combination of the disruptive properties of the tetradecyl sulphate anion and the selective precipitating action of the lithium cation could theoretically be harnessed for specific nucleic acid isolation protocols.
The interaction of long-chain alkyl groups with biological membranes is also a subject of research. Studies on sulfated alkyl oligosaccharides have shown that a long-chain alkyl group can anchor the molecule into the lipid bilayer of viruses like HIV, contributing to the compound's antiviral activity. nih.gov This suggests that this compound could be explored as a tool in virological research for its potential to interact with and disrupt viral envelopes.
In enzyme assays, the effect of lithium salts on enzyme activity has been noted, though the influence is often dependent on the accompanying anion. nih.gov While specific studies on this compound's impact on enzyme kinetics are limited, it is plausible that its surfactant properties could be used to solubilize membrane-bound enzymes or to study the effects of detergents on enzyme conformation and activity.
| Potential Application Area | Rationale | Key Interacting Components |
| Nucleic Acid Isolation | Combines the surfactant properties of the tetradecyl sulphate chain for cell lysis and the selective precipitation of RNA by the lithium cation. nih.govresearchgate.netnih.govresearchgate.net | RNA, DNA, Cell Membranes |
| Virological Research | The long alkyl chain may enable interaction with and disruption of viral lipid envelopes, similar to other long-chain sulfated molecules. nih.gov | Viral Envelopes, Lipid Bilayers |
| Enzyme Kinetics Studies | Can be used to solubilize membrane-bound enzymes or to investigate the denaturing effects of surfactants on enzyme structure and function. | Membrane Proteins, Enzymes |
Development of Advanced Analytical Methods Employing this compound
The unique properties of this compound have been leveraged to enhance and develop advanced analytical separation techniques, particularly in the fields of electrophoresis and chromatography.
In the realm of protein analysis, gel electrophoresis is a fundamental technique. While sodium dodecyl sulphate (SDS) is the most commonly used detergent in polyacrylamide gel electrophoresis (SDS-PAGE) for protein denaturation and separation based on molecular weight, lithium alkyl sulphates offer distinct advantages, particularly in specific applications. Lithium dodecyl sulphate (LDS) is well-known for its higher solubility in the cold, allowing for electrophoresis at low temperatures, which can be beneficial for resolving certain protein complexes. calpaclab.comresearchgate.net
Recent advancements in capillary electrophoresis (CE) have highlighted the utility of longer-chain alkyl sulphates like sodium tetradecyl sulphate (STS). In the analysis of monoclonal antibodies, STS has been shown to be more effective than SDS in preventing the formation of method-induced protein aggregates. This leads to improved peak shapes and more accurate purity assessments. The enhanced performance is attributed to the more stable and uniform complexation of the tetradecyl sulphate with the protein's light chain.
The use of tetradecyl sulphate, along with hexadecyl sulphate, in the sample and sieving gel buffers of capillary gel electrophoresis has been demonstrated to minimize artifacts and provide more robust and reliable characterization of therapeutic proteins. This suggests that the longer alkyl chain of tetradecyl sulphate provides a more favorable hydrophobic environment for certain proteins, preventing non-specific aggregation during the separation process.
| Electrophoretic Technique | Analyte | Advantage of Tetradecyl Sulphate |
| Capillary Gel Electrophoresis | Monoclonal Antibodies | Minimizes artifact protein aggregation, leading to improved peak shape and purity analysis. |
| Capillary Electrophoresis | Therapeutic Proteins | Prevents the formation of method-induced higher molecular weight artifacts. |
Tetradecyl sulphate has also found application in the development of novel chromatographic methods. Specifically, it can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (such as phosphoric or formic acid) has been shown to be effective for the separation of tetradecyl sulphate. researchgate.net This method is scalable and can be adapted for preparative separations to isolate impurities, and it is also suitable for pharmacokinetic studies. researchgate.net
The ability to accurately separate and quantify tetradecyl sulphate is crucial for its use in various formulations and for studying its interactions with other molecules. The development of such chromatographic methods allows for better quality control and a deeper understanding of its behavior in complex systems.
| Chromatographic Method | Column Type | Mobile Phase Components | Applications |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Acid (e.g., Phosphoric or Formic) | Analysis of tetradecyl sulphate, preparative separation, pharmacokinetic studies. researchgate.net |
Role in Nanomaterials Synthesis and Colloidal Stabilization
As a surfactant, this compound can play a crucial role in the burgeoning field of nanotechnology, specifically in the synthesis of nanoparticles and the stabilization of colloidal dispersions.
The synthesis of nanoparticles with controlled size, shape, and stability is a significant area of research. Surfactants are often employed in these syntheses to act as templates or capping agents, influencing the nucleation and growth of the nanoparticles. The structure of the surfactant, including the length of its alkyl chain, can have a profound impact on the final properties of the nanomaterials.
In the synthesis of LiFePO4/C nanocomposites for lithium-ion batteries, for example, the use of surfactants with longer alkyl chains has been shown to be more effective in preventing particle growth. This leads to smaller, more uniform nanoparticles, which can enhance the electrochemical performance of the battery materials. While this research often employs non-ionic surfactants, the principle of steric hindrance provided by the long alkyl chain is applicable to anionic surfactants like this compound as well.
The general mechanism involves the adsorption of surfactant molecules onto the surface of the forming nanoparticles. The hydrophobic tails of the surfactant, in this case, the tetradecyl chains, extend into the surrounding medium, creating a protective layer that prevents aggregation and controls the growth of the particles.
| Nanomaterial Type | Role of Surfactant | Effect of Long Alkyl Chain (e.g., Tetradecyl) |
| Metal Oxide Nanoparticles | Template, Capping Agent | More effective prevention of particle growth, leading to smaller and more uniform nanoparticles. |
| LiFePO4/C Nanocomposites | Control of Particle Size | Enhanced steric hindrance, preventing aggregation during synthesis. |
The long-term stability of colloidal dispersions, which consist of nanoparticles suspended in a liquid, is critical for their application. Surfactants like this compound can act as excellent stabilizing agents. They adsorb onto the surface of the nanoparticles, preventing them from aggregating and settling out of the dispersion.
This stabilization is typically achieved through a combination of electrostatic repulsion and steric hindrance. The sulphate head group of this compound imparts a negative charge to the surface of the nanoparticles, leading to electrostatic repulsion between them. Simultaneously, the long tetradecyl chains provide a steric barrier that physically prevents the particles from coming into close contact.
Studies on the stability of foams, which are a type of colloidal dispersion, have shown that the concentration of sodium tetradecyl sulphate can influence the stability of the foam. Similarly, in nanoemulsions, synergistic effects between surfactants and other stabilizing agents can lead to highly stable formulations. The principles governing these systems are directly applicable to the stabilization of nanoparticle dispersions by this compound.
| Stabilization Mechanism | Description |
| Electrostatic Repulsion | The anionic sulphate head groups adsorb to the nanoparticle surface, creating a net negative charge that causes the particles to repel each other. |
| Steric Hindrance | The long tetradecyl chains extend from the nanoparticle surface into the surrounding medium, creating a physical barrier that prevents particle aggregation. |
Exploration of this compound in Model Systems for Fundamental Biophysical Studies
The study of this compound in simplified, controlled environments, known as model systems, is crucial for elucidating the fundamental biophysical principles that govern its behavior and interactions at a molecular level. These model systems, which include micelles, vesicles, and lipid bilayers, mimic biological membranes and macromolecular assemblies, allowing for detailed investigation into the physicochemical properties of this surfactant. Such research provides a foundational understanding of how this compound may interact with more complex biological structures.
The self-assembly of this compound into micelles in aqueous solutions is a primary area of biophysical investigation. While specific data for this compound is not extensively available, valuable insights can be drawn from its close analogue, sodium tetradecyl sulphate. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. For sodium tetradecyl sulphate in water at 25°C, the CMC is approximately 0.0021 mol/L wikipedia.org. It is expected that the CMC of this compound would be of a similar order of magnitude. The formation of micelles is a thermodynamically driven process, influenced by factors such as temperature, pressure, and the presence of electrolytes wikipedia.org.
Further biophysical characterization of these micelles involves determining their size, shape, and aggregation number—the average number of surfactant molecules within a single micelle. For a related compound, lithium dodecyl sulfate (B86663) (LDS), studies using small-angle neutron scattering (SANS) have revealed that in aqueous solutions, it forms quasi-spherical micelles with an aggregation number of approximately 90 and a fractional ionization of 18% unifi.itjournaldephysique.org. It is plausible that this compound, with its longer alkyl chain, would form larger micelles with a higher aggregation number.
The interaction of this compound with lipid bilayers is another significant focus of biophysical research. These model membranes are instrumental in understanding how surfactants can affect cell membranes. The lithium ion itself has been shown to interact with the phospholipid headgroups of lipid bilayers nih.gov. This interaction can lead to a stiffening of the membrane, which in turn can alter the activities of membrane-associated proteins nih.gov. Studies have demonstrated that even at therapeutic concentrations, lithium can increase the stretching modulus of lipid bilayers, making membrane reorganization and deformation processes, such as fusion, more energetically costly nih.gov.
The insertion of the tetradecyl sulphate anion into the lipid bilayer can disrupt the normal architecture of the membrane. This can lead to changes in membrane fluidity and permeability. The organization of the polar head-group region of membranes has been shown to be substantially altered by lithium nih.gov. By employing fluorescent probes, researchers can characterize the hydrophobic lipid core and the membrane-water interface to understand the extent of these interactions nih.gov. While the hydrophobic interior of the membrane may remain largely unchanged, the alterations at the surface can have significant biological implications nih.gov.
The following interactive data table summarizes key biophysical parameters for alkyl sulphate surfactants, providing context for the expected properties of this compound.
| Compound Name | Critical Micelle Concentration (CMC) (mol/L) | Aggregation Number | Model System |
| Sodium Dodecyl Sulfate | 0.0083 wikipedia.org | 90 (for Lithium salt) unifi.itjournaldephysique.org | Aqueous Solution |
| Sodium Tetradecyl Sulfate | 0.0021 wikipedia.org | Not Available | Aqueous Solution |
Future Directions and Emerging Research Avenues for Lithium Tetradecyl Sulphate
Integration with Advanced In Situ and Operando Characterization Techniques for Dynamic Processes
The study of surfactant behavior is transitioning from static measurements to the observation of dynamic processes in real-time. The integration of advanced in situ and operando characterization techniques is crucial for understanding the self-assembly mechanisms of lithium tetradecyl sulphate, such as micelle formation and phase transitions, under operational conditions. nih.govresearchgate.net
In situ techniques allow for the real-time observation of molecular interactions and structural changes within a controlled environment. gatech.edu For instance, Small-Angle X-ray Scattering (SAXS) can be employed to monitor the size, shape, and arrangement of micelles as a function of concentration, temperature, or the addition of other molecules. nih.govnih.gov This provides valuable insights into the kinetics of micellization and the conditions that trigger phase transitions. tau.ac.il
Operando characterization takes this a step further by simultaneously measuring the physicochemical properties and the performance of a system. This approach is invaluable for understanding how the dynamic self-assembly of this compound influences macroscopic properties like viscosity, stability, and interfacial tension in complex formulations. frontiersin.org By correlating molecular-level changes with functional outputs, researchers can gain a more comprehensive understanding of structure-property relationships.
Future research will likely focus on combining multiple in situ and operando techniques to obtain a multi-modal view of dynamic processes. For example, coupling spectroscopic methods with scattering techniques can provide simultaneous information on both the chemical environment and the mesoscopic structure of this compound assemblies.
| Technique | Information Gained | Relevance to this compound |
| Small-Angle X-ray Scattering (SAXS) | Micelle size, shape, and aggregation number | Understanding self-assembly and phase behavior nih.govnih.gov |
| Neutron Scattering | Contrast variation to highlight specific components | Probing the structure of complex multi-component systems |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of self-assembled structures | Confirming the morphology of micelles, vesicles, etc. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular mobility and intermolecular interactions | Investigating the dynamics within surfactant aggregates |
| Raman Spectroscopy | Vibrational modes of molecules | Probing the local chemical environment and conformational changes |
Design of Multi-Component Systems for Complex Self-Assembly and Functional Material Development
The self-assembly of this compound can be significantly enriched by introducing other components to create complex, functional materials. The design of these multi-component systems is a burgeoning area of research with applications ranging from drug delivery to advanced materials.
One promising avenue is the combination of this compound with oppositely charged (cationic) surfactants. researchgate.netmdpi.commagtech.com.cn The strong electrostatic interactions between the anionic headgroup of this compound and the cationic headgroup of another surfactant can lead to the spontaneous formation of a variety of aggregates, such as vesicles and wormlike micelles, at very low concentrations. researchgate.net These structures have potential applications in encapsulation and controlled release. mdpi.com The transition between different aggregate morphologies, such as from vesicles to micelles, can be triggered by changes in concentration or other external stimuli. mdpi.com
Furthermore, the interaction of this compound with polymers and nanoparticles opens up possibilities for creating hierarchically structured materials. mdpi.comnih.gov For instance, the surfactant can adsorb onto the surface of nanoparticles, modifying their dispersibility and directing their assembly into larger structures. researchgate.nete3s-conferences.org Similarly, interactions with polymers can lead to the formation of polymer-surfactant complexes with unique rheological properties. The directed self-assembly of these multi-component systems, guided by external fields or templates, is a powerful strategy for fabricating novel functional materials with tailored properties. nih.gov
| Component | Resulting Structure/System | Potential Application |
| Cationic Surfactants | Vesicles, wormlike micelles, catanionic complexes researchgate.netmdpi.com | Drug delivery, enhanced oil recovery |
| Polymers | Polymer-surfactant complexes | Rheology modifiers, stabilization of formulations |
| Nanoparticles | Surfactant-coated nanoparticles, hierarchical assemblies researchgate.net | Advanced coatings, catalysts, sensors |
| Hydrophilic/Hydrophobic Additives | Swollen micelles, microemulsions | Solubilization of poorly soluble compounds |
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles for this compound
In line with the growing emphasis on sustainability, future research will increasingly focus on developing green and sustainable methods for the synthesis of this compound. This involves the application of the principles of green chemistry, such as the use of renewable feedstocks, atom-efficient reactions, and the avoidance of hazardous reagents and solvents. nih.gov
A key area of exploration is the use of renewable feedstocks derived from biomass to produce the long-chain alcohol (tetradecanol) required for the synthesis of this compound. montanarenewables.comgreenchemistry-toolkit.orgargusmedia.com Vegetable oils and other bio-based resources can serve as starting materials, reducing the reliance on petrochemicals. researchgate.netargusmedia.com
Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes can be used to carry out specific steps in the synthesis pathway under mild conditions, often with high selectivity and reduced waste generation. For instance, lipases can be employed for the esterification of fatty acids, a potential precursor to the corresponding alcohol.
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
| Use of Renewable Feedstocks | Sourcing tetradecanol (B45765) from plant oils or other biomass montanarenewables.comgreenchemistry-toolkit.org | Reduced carbon footprint, independence from fossil fuels |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactants into the final product | Minimized waste generation |
| Use of Safer Solvents | Employing water or biodegradable solvents in the synthesis process rsc.org | Reduced environmental pollution and health hazards |
| Catalysis | Utilizing biocatalysts (enzymes) or other efficient catalysts nih.gov | Milder reaction conditions, higher selectivity, less waste |
| Design for Degradation | Ensuring the final product is readily biodegradable | Reduced persistence in the environment |
Interdisciplinary Research at the Interface of Soft Matter, Materials Science, and Biological Systems
The unique properties of this compound make it a valuable tool for interdisciplinary research at the intersection of soft matter physics, materials science, and biology. Its ability to self-assemble and interact with various interfaces is central to its potential in these fields.
In soft matter physics, this compound can be used as a model system to study fundamental phenomena such as micellization, phase behavior, and the dynamics of self-assembly. Understanding these processes at a fundamental level can inform the design of more complex soft materials.
In materials science, the application of nanotechnology presents exciting opportunities. e3s-conferences.orgresearchgate.netmatec-conferences.orge3s-conferences.org this compound can be used as a template or structure-directing agent in the synthesis of nanomaterials with controlled morphology and properties. researchgate.net For example, it can be employed in the preparation of mesoporous materials or in the stabilization of nanoparticle dispersions.
In the context of biological systems, a key area of investigation is the interaction of this compound with biological membranes and proteins. nih.gov Surfactants can disrupt the lipid bilayer of cell membranes, an effect that is concentration-dependent. nih.gov Understanding these interactions is crucial for applications in drug delivery, where the surfactant could potentially enhance the permeability of cell membranes, as well as for assessing its biocompatibility. nih.govresearchgate.netresearchgate.net The lithium counter-ion itself may also have biological effects that warrant further investigation. nih.gov
Future research in this area will require close collaboration between chemists, physicists, materials scientists, and biologists to fully harness the potential of this compound in these diverse and exciting fields.
Q & A
Q. What strategies isolate and quantify degradation products of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS can identify hydrolytic byproducts (e.g., tetradecanol, lithium sulphate). Quantify degradation kinetics using Arrhenius plots and validate with forced degradation under acidic/alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
